molecular formula C6H5NO4 B1207725 1H-Pyrrole-3,4-dicarboxylic acid CAS No. 935-72-8

1H-Pyrrole-3,4-dicarboxylic acid

Cat. No. B1207725
CAS RN: 935-72-8
M. Wt: 155.11 g/mol
InChI Key: JFVDNCRMBALUKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrole derivatives are synthesized through various methods, including the condensation reactions of amines with ketoesters, the Paal-Knorr synthesis, and modifications thereof. The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid specifically can be derived from the broader family of reactions suitable for pyrrole synthesis. Methods such as the Barton-Zard reaction could potentially be adapted for its synthesis by choosing appropriate precursors that introduce the dicarboxylic acid functionality at the 3,4-positions on the pyrrole ring.

Molecular Structure Analysis

Pyrrole derivatives, including 1H-Pyrrole-3,4-dicarboxylic acid, exhibit a planar structure that allows for conjugation across the pyrrole ring and any connected functional groups, impacting their optical and electronic properties. The presence of carboxylic acid groups in the molecule would influence its hydrogen bonding capability, solubility in water, and acidity.

Chemical Reactions and Properties

Pyrrole compounds, including 1H-Pyrrole-3,4-dicarboxylic acid, participate in various chemical reactions characteristic of aromatic compounds, such as substitution reactions. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, while the carboxylic acid groups allow for reactions typical of carboxylic acids, including esterification and amidation.

Physical Properties Analysis

The physical properties of 1H-Pyrrole-3,4-dicarboxylic acid, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The carboxylic acid groups are likely to increase its solubility in polar solvents compared to unsubstituted pyrrole.

Chemical Properties Analysis

The chemical properties of 1H-Pyrrole-3,4-dicarboxylic acid would be characterized by both the reactivity of the pyrrole ring and the carboxylic acid functionalities. Its acidic properties, reactivity towards nucleophiles, and participation in condensation reactions are aspects that would be central to its chemical behavior.

References (Sources)

  • Grzybowski, M., & Gryko, D. (2015). Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties. Advanced Optical Materials, 3. Consensus.
  • Boča, M., Jameson, R., & Linert, W. (2011). Fascinating variability in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes. Coordination Chemistry Reviews, 255(3), 290-317. Consensus.
  • Borah, B., Dwivedi, K., & Chowhan, L. R. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds, 42. Consensus.

Scientific Research Applications

Synthesis and Derivatives

  • Facile Synthesis of Derivatives : A facile method to synthesize 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been developed, utilizing the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure (Alizadeh et al., 2008).
  • Novel Synthesis Approach : A novel synthesis method for [13C4,15N]1H‐pyrrole‐2,3,5‐tricarboxylic acid, a biomarker for melatonin metabolism, has been developed. This process is particularly important for tracking the effectiveness of drug candidates, such as those used for hyperpigmentation (Skaddan, 2009).

Chemical Properties and Applications

  • Building Block for Substituted Pyrroles : 3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This method is advantageous due to its stepwise nature and the diversity of substitution patterns it allows (Chan et al., 1997).
  • Crystal Structure Analysis : The crystal structure of a derivative, 2-methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, has been determined, revealing strain in the planar fused ring system and unusual substituent effects (Arnold et al., 1991).

Materials Science Applications

  • Polymer Synthesis and Properties : Poly(pyrrole-3,4-dicarboxylic acid) was synthesized using chemical and electrochemical methods. Its IR spectra, absorption spectra, optical conductivity spectra, and semiconducting nature were investigated, showcasing its potential in materials science (Mizera et al., 2019).

Solid-State Chemistry

  • Hydrogen-Bonding in Solid State : 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been prepared to form one-, two-, and three-dimensional networks in the solid state, demonstrating the impact of small structural changes on the formation of complex structures (Lin et al., 1998).

properties

IUPAC Name

1H-pyrrole-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVDNCRMBALUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326987
Record name 1H-Pyrrole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3,4-dicarboxylic acid

CAS RN

935-72-8
Record name 1H-Pyrrole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
C Zhang, C Chen, S Liu, N Zhang - Inorganic Chemistry Communications, 2012 - Elsevier
Two coordination polymers, {[Zn(Hpdcd)(bbi)](DMSO)(2H 2 O)]} n (1) and {[Ni(Hpdcd)(bbi)·H 2 O]2H 2 O} n (2) (H 3 pdcd=1-(4-carboxyphenyl)-2,5-dimethyl, 1H-pyrrole-3,4-dicarboxylic …
Number of citations: 6 www.sciencedirect.com
C Chen, P Shen, M Wan, N Ding, X Shi, X Wang… - Microporous and …, 2016 - Elsevier
Two metal-organic frameworks (MOFs) constructed from new six-coordinated tetranuclear Cu(II) secondary building units (SBUs) and 1-(3,5-dicarboxyphenyl)-2,5-dimethyl-1H-pyrrole-3,…
Number of citations: 14 www.sciencedirect.com
C Chen, J Zhang, G Li, P Shen, H Jin, N Zhang - Dalton Transactions, 2014 - pubs.rsc.org
Two new coordination polymers, [Ni(H2O)(Hpdcd)(H2O)2]·DMF (1) and [Co(H2O)(Hpdcd)(H2O)2]·DMF (2) (H3pdcd = 1-(4-carboxyphenyl)-2,5-dimethyl, 1H-pyrrole-3,4-dicarboxylic acid…
Number of citations: 14 pubs.rsc.org
V Tamilavan, KH Roh, R Agneeswari… - Journal of Polymer …, 2014 - Wiley Online Library
Pyrrolo[3,4‐c]pyrrole‐1,3(2H,5H)‐dione (DPPD)‐based large band gap polymers, P(BDT‐TDPPDT) and P(BDTT‐TDPPDT), are prepared by copolymerizing electron‐rich 4,8‐bis(2‐…
Number of citations: 44 onlinelibrary.wiley.com
V Tamilavan, H Kim, S Kim, S Cho, Y Jin… - … of Nanoscience and …, 2017 - ingentaconnect.com
Four new alternating copolymers, P(CPD-T-DPPD), P(CPD-Se-DPPD), P(CPD-T-BDPPD) and P(CPD-Se-BDPPD), containing electron rich cyclopentadithiophene (CPD) and four …
Number of citations: 5 www.ingentaconnect.com
BJ Hale, M Elshobaki, R Gebhardt, D Wheeler… - Influence of heterocycle …, 2015 - core.ac.uk
2.1 Abstract A donor-acceptor-type conjugated copolymer (PBDT-PPD) composed of benzodithiophene (BDT) and pyrrolopyrroledione (PPD) was synthesized using the Stille cross-…
Number of citations: 2 core.ac.uk
V Tamilavan, S Kim, J Sung, DY Lee, S Cho, Y Jin… - Organic …, 2017 - Elsevier
Bis(pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione) (BDPPD)-based new electron deficient monomer unit (TTBDPPD) incorporating thieno[3,2-b]thiophene as a connecting spacer unit in …
Number of citations: 13 www.sciencedirect.com
V Tamilavan, J Lee, R Agneeswari, DY Lee, YK Jung… - Polymer, 2017 - Elsevier
Wide band gap pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (PPD)-based alternating polymer, P(BDTT-ttPPD) was synthesized by combining electron-rich 4,8-bis(5-(2-ethylhexyl)thiophen-2-…
Number of citations: 18 www.sciencedirect.com
V Tamilavan, JB Park, IN Kang, DH Hwang, MH Hyun - Synthetic metals, 2014 - Elsevier
A new electron deficient monomer, 4,6-bis(5-bromoselenophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (SDPPDS), was prepared and co-polymerized with an electron …
Number of citations: 28 www.sciencedirect.com
R Agneeswari, I Shin, V Tamilavan, DY Lee, S Cho… - Organic …, 2016 - Elsevier
Property modulation of 2,5-dioctylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (DPPD)-based high energy converting wide band gap polymers, P(BDT-TDPPDT) and P(BDTT-TDPPDT), was …
Number of citations: 15 www.sciencedirect.com

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